molecular formula C6H4INO3 B1278611 2-Hydroxy-5-iodonicotinic acid CAS No. 390360-97-1

2-Hydroxy-5-iodonicotinic acid

Cat. No. B1278611
M. Wt: 265.01 g/mol
InChI Key: WIUHBFOGCTVLEH-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodonicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3, and is characterized by the presence of an iodine atom and a hydroxyl group on the pyridine ring. The iodination of hydroxypicolinic acids can lead to various iodinated derivatives depending on the reaction conditions. For instance, the iodination of 5-hydroxypicolinic acid can result in the formation of 6-iodo derivative, or diiodo- and triiodo-3-hydroxypyridine derivatives .

Synthesis Analysis

The synthesis of iodinated pyridine derivatives, such as 2-hydroxy-5-iodonicotinic acid, involves the iodination of hydroxypicolinic acids. The direction of substitution during the iodination process is influenced by the reaction conditions. For example, 5-hydroxypicolinic acid can be iodinated to produce 6-iodo derivative or further iodinated to diiodo- and triiodo-3-hydroxypyridine . Although not directly related to 2-hydroxy-5-iodonicotinic acid, the synthesis of hydroxy(phenyl)iodonium ions from [(diacetoxy)iodo]benzene and sodium bisulfate in acidic aqueous solution demonstrates the potential for complex iodination reactions and the formation of oligomeric structures .

Molecular Structure Analysis

The molecular structure of iodinated pyridine compounds can be complex, as seen in the related research on hydroxy(phenyl)iodonium ions. These ions can self-assemble into oligomeric structures with varying degrees of iodination and complex geometries, such as diamond-core dimeric structures and pseudo triple-helix supramolecular structures . While the exact molecular structure of 2-hydroxy-5-iodonicotinic acid is not detailed in the provided papers, the research on similar iodinated compounds suggests that it may also exhibit interesting structural features.

Chemical Reactions Analysis

The chemical reactivity of iodinated pyridine derivatives is influenced by the presence of the iodine atom and the hydroxyl group. The iodination of 5-hydroxypicolinic acid, for example, can proceed to form different iodinated products based on the reaction conditions . The research on hydroxy(phenyl)iodonium ions also indicates that iodinated compounds can participate in self-assembly processes, leading to the formation of oligomeric structures with strong intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-5-iodonicotinic acid would be influenced by the presence of the iodine atom and the hydroxyl group on the pyridine ring. These substituents can affect the compound's solubility, melting point, and reactivity. The iodine atom, in particular, can make the compound a potential candidate for use in radiocontrast agents or in organic synthesis as an electrophilic reagent. The hydroxyl group may contribute to the compound's acidity and potential for hydrogen bonding. However, specific physical and chemical properties of 2-hydroxy-5-iodonicotinic acid are not provided in the papers .

Scientific Research Applications

Synthesis of Novel Compounds

  • Novel Derivative Synthesis : 2-Hydroxy-5-iodonicotinic acid is utilized in the synthesis of new chemical compounds. For example, novel 3-hydroxy-2-oxindole derivatives with potential antiglaucomic activity were synthesized using microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids, where 2-hydroxy-5-iodonicotinic acid could serve as a precursor or intermediate (Efremov et al., 2021).

Biocatalysis and Biosynthesis

  • Biocatalytic Production : This compound is relevant in the context of biocatalysis. A study focused on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural and other chemicals, such as 2-furoic acid, where 2-hydroxy-5-iodonicotinic acid might be implicated in similar biocatalytic processes (Yuan et al., 2019).

Chemical Modification and Application

  • Metal Oxide Binding : Research has identified the potential of 2-hydroxyisophthalic acid and its derivatives for binding to metal oxide surfaces. This suggests that 2-hydroxy-5-iodonicotinic acid might also be useful in designing organic linkers for hybrid materials (Komati et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition : Studies on isoxazole derivatives for corrosion inhibition of mild steel in acidic medium indicate a potential application area for 2-hydroxy-5-iodonicotinic acid in similar contexts (Aslam et al., 2020).

Safety And Hazards

The safety information for 2-Hydroxy-5-iodonicotinic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHBFOGCTVLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445813
Record name 2-Hydroxy-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-iodonicotinic acid

CAS RN

390360-97-1
Record name 2-Hydroxy-5-iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com

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